molecular formula C19H21ClN2O5S B2982417 5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922093-53-6

5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2982417
CAS No.: 922093-53-6
M. Wt: 424.9
InChI Key: KLOXUGZIBVFGSY-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a high-purity chemical compound designed for pharmaceutical research and development. This heterocyclic amide compound features a unique molecular architecture containing both benzenesulfonamide and tetrahydrobenzo[b][1,4]oxazepin structural motifs, which are characteristic of compounds investigated for targeted therapeutic applications . The presence of the sulfonamide group and the oxazepin ring system in this compound suggests potential for diverse biological interactions, particularly with enzyme systems including various kinases . Researchers investigating cell death pathways may find this compound particularly valuable, as compounds with similar structural features have demonstrated activity against kinase targets involved in necrosis and inflammation, including potential application in RIP1 kinase inhibition studies . The structural complexity of this molecule, incorporating multiple chiral centers and a constrained oxazepin ring system, presents opportunities for studying selective molecular recognition processes. This reagent is provided as a research-grade material suitable for investigating biochemical pathways, validating cellular targets, and establishing structure-activity relationships in drug discovery. The compound's defined stereochemistry and substitution pattern make it particularly valuable for mechanistic studies focused on inflammation, oncology, and neurodegeneration where kinase modulation plays a critical role . Strict handling protocols should be followed, and this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets prior to use and adhere to all applicable laboratory safety regulations.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-19(2)11-27-16-10-13(6-7-14(16)22(3)18(19)23)21-28(24,25)17-9-12(20)5-8-15(17)26-4/h5-10,21H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOXUGZIBVFGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a ketone, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is usually introduced via a reaction between a sulfonyl chloride and an amine. This step requires careful control of temperature and pH to ensure high yield and purity.

    Substitution Reactions: The chloro and methoxy groups are typically introduced through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts and specific solvents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its sulfonamide group, which is known for its antibacterial and diuretic activities. Research could focus on its potential as a lead compound for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. The presence of the oxazepine ring suggests it might interact with specific biological targets, making it a candidate for the treatment of neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The oxazepine ring may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The methoxy group in the target compound and ’s compound may enhance solubility compared to the methyl group in ’s analog .

Ring Fusion Differences :

  • The benzo[f] fusion in ’s compound alters the spatial orientation of the oxazepine ring compared to the benzo[b] fusion in the target and ’s compounds. This could influence binding interactions with biological targets .

Molecular Weight :

  • The target compound’s higher molecular weight (~424.9 g/mol) compared to ’s compound (396.8 g/mol) may impact pharmacokinetic properties, such as bioavailability .

Hypothetical Bioactivity and Binding Considerations

  • Sulfonamide Group : Likely participates in hydrogen bonding with target proteins, a common feature in kinase or protease inhibitors .
  • Oxazepine Ring : The oxo group and methyl/ethyl substituents may modulate electron distribution, affecting binding affinity. For example, the 3,3,5-trimethyl groups in the target compound could create steric hindrance, influencing selectivity .

Biological Activity

5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

  • Molecular Formula : C21H26N2O5S
  • Molecular Weight : 418.5 g/mol
  • CAS Number : 922041-37-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the benzenesulfonamide core followed by the introduction of the chloro and methoxy groups through electrophilic aromatic substitution. The oxazepin moiety is integrated via nucleophilic substitution reactions.

Antiproliferative Effects

Research indicates that 5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide exhibits notable antiproliferative activity against various cancer cell lines. In a study evaluating its effects on A549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon) cancer cells, the compound demonstrated significant inhibitory effects with IC50 values comparable to established antitumor agents .

Cell LineIC50 (µM)
A5499.5
MCF-711.9
Panc-112.0
HT-2910.5

The mechanism by which this compound exerts its biological effects involves several pathways:

  • EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) activity, particularly in mutant forms like EGFR T790M. This inhibition is crucial for its antiproliferative effects .
  • Apoptosis Induction : Studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic Bcl2 levels. This shift promotes apoptosis in cancer cells .
  • Computational Studies : Molecular docking studies suggest favorable binding interactions between the compound and EGFR active sites, supporting its role as a potential therapeutic agent .

Study on Anticancer Activity

In a recent study focusing on the anticancer properties of various derivatives of the compound:

  • Objective : To evaluate the antiproliferative activity against a panel of cancer cell lines.
  • Methodology : MTT assays were performed to assess cell viability post-treatment.

Results indicated that the most active derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics.

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